Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride
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Overview
Description
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . For Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride, the insertion of the piperazine moiety is often the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve catalytic synthesis with SnAP reagents, which allow for the functionalization of previously inaccessible heterocyclic aldehydes . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution reactions may yield various substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications, including its use as an anthelminthic agent.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride involves its binding to GABA receptors, which are neurotransmitter receptors in the nervous system . This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites, making it effective as an anthelminthic agent.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A piperazine derivative used as a cancer treatment.
Sildenafil: Another piperazine derivative used to treat erectile dysfunction.
Uniqueness
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride is unique due to its specific chemical structure, which allows it to interact with GABA receptors in a distinct manner compared to other piperazine derivatives. This unique interaction makes it particularly effective in its applications as an anthelminthic agent.
Properties
CAS No. |
52850-00-7 |
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Molecular Formula |
C20H29Cl2N3 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-N-phenylaniline;dihydrochloride |
InChI |
InChI=1S/C20H27N3.2ClH/c1-21-15-17-22(18-16-21)13-8-14-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20;;/h2-7,9-12H,8,13-18H2,1H3;2*1H |
InChI Key |
BEKFITISUGLHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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